4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride is a synthetic compound classified as a piperidine derivative. This compound is notable for its potential pharmacological properties, particularly in medicinal chemistry where it serves as a building block for various therapeutic agents. The compound's IUPAC name reflects its structure, which includes a piperidine ring and a benzoic acid moiety, indicating its dual functionality in chemical synthesis and biological activity.
The compound can be sourced from various chemical databases, such as PubChem, where it is cataloged under the identifier CID 121553797. It belongs to the broader category of piperidine derivatives, which are known for their diverse biological activities, including roles in drug development and therapeutic applications .
The synthesis of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride typically involves several key steps:
The molecular formula of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride is . The compound features a piperidine ring connected to a benzoic acid moiety, which contributes to its biological activity. The InChI Key for this compound is HHELTSGNCSIXPM-UHFFFAOYSA-N, facilitating its identification in chemical databases .
4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride participates in various chemical reactions typical for piperidine derivatives:
These reactions underscore the versatility of the compound in synthetic organic chemistry .
The mechanism of action for 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride primarily revolves around its interaction with biological targets such as receptors or enzymes. Piperidine derivatives often exhibit activity through:
Research indicates that such compounds can exhibit anticancer properties by inducing apoptosis in tumor cells and modulating cellular signaling pathways .
The physical properties of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride include:
Chemical properties include:
These properties make it suitable for various applications in scientific research and drug development .
4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride has several significant applications:
The enantioselective synthesis of (R)-3-aminopiperidine—a key precursor to the target compound—relies on chiral pool utilization and hydride reductions. One industrially validated method involves reacting (R)-2,5-diaminopentanoic acid hydrochloride with acetyl chloride in methanol at 5–10°C, followed by heating to 50–60°C to yield (R)-methyl 2,5-diaminopentanoate dihydrochloride. Subsequent cyclization uses sodium methoxide (2.6 equivalents) in methanol at –10°C to –5°C, generating (R)-3-aminopiperidin-2-one. Lithium aluminum hydride (LAH) reduction (1.6 equivalents in THF) at 58–60°C then stereospecifically reduces the lactam to (R)-3-aminopiperidine without racemization. This method achieves >99% enantiomeric excess (ee) at multi-kilogram scales, critical for pharmaceutical applications [1] [3].
Table 1: Key Parameters for LAH Reduction of (R)-3-Aminopiperidin-2-one
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
LAH Equivalents | 1.5–1.6 eq | <1.5 eq: Incomplete reduction; >2.0 eq: Side products |
Temperature | 58–60°C | <55°C: Slow reaction; >65°C: Decomposition |
Solvent | Anhydrous THF | Water traces cause LAH deactivation |
Substrate Scale | Up to 4,000 g | Maintains >98% yield and ee at scale |
Functionalization of the benzoic acid moiety employs N-acylation and nucleophilic aromatic substitution (SNAr). In optimized routes, 4-fluorobenzoic acid is activated as its acid chloride and reacted with (R)-3-aminopiperidine in aprotic solvents (e.g., THF or acetonitrile) under Schotten-Baumann conditions. This minimizes epimerization at the chiral piperidine center. Alternatively, SNAr reactions utilize 4-halo-substituted benzoates (X = F, Cl) with Boc-protected 3-aminopiperidine in dimethylformamide (DMF) at 80–90°C, catalyzed by K₂CO₃. The Boc group is later cleaved with HCl, yielding the free amine for salt formation. This approach achieves >85% coupling efficiency and avoids chromatographic purification by crystallizing intermediates directly [9] [10].
Piperidine ring formation leverages intramolecular reductive amination and catalyst-controlled cyclizations. For cis-fused piperidine-oxacycles, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone undergoes alkylation with silyl-protected iodoalcohols (ICH₂(CH₂)ₙOSiMe₂tBu, n=1–4) and BuLi, followed by BiBr₃-catalyzed cyclization using triethylsilane. This method exclusively yields cis-fused products (>20:1 diastereoselectivity) due to equatorial attack of the oxocarbenium ion intermediate. Conversely, dirhodium tetracarboxylate catalysts (e.g., Rh₂(R-TCPTAD)₄) enable site-selective C–H functionalization at piperidine C2/C4 positions by modulating steric and electronic effects through N-protecting groups (Boc vs. brosyl). For C3-functionalized derivatives, cyclopropanation of N-Boc-tetrahydropyridine followed by regioselective ring-opening provides access to chiral 3-aminopiperidines [3] [5] [9].
Table 2: Stereoselectivity in Piperidine Ring-Closure Methods
Method | Catalyst/Reagent | Diastereoselectivity | Key Stereochemical Outcome |
---|---|---|---|
BiBr₃-Catalyzed Cyclization | Et₃SiH/BiBr₃ | >20:1 cis | Axial C–H addition to oxocarbenium |
Rh-Catalyzed C–H Functionalization | Rh₂(R-TCPTAD)₄ | 11:1 (C2) | Chiral environment dictates trans preference |
Reductive Ring-Opening | Zn/AcOH | >15:1 | Anti-selective nucleophile addition |
Salt formation is optimized via pH-controlled crystallization in mixed-solvent systems. The free base of 4-(3-aminopiperidin-1-yl)benzoic acid is dissolved in methanol/MTBE (1:3 v/v) and treated with concentrated HCl (2.1 equivalents) at 5–15°C. This ensures complete dihydrochloride formation while preventing acid-catalyzed hydrolysis of the piperidine-benzoate linkage. Solvent screening reveals methanol/MTBE mixtures yield superior crystal habit vs. ethanol/water, reducing occluded impurities. Post-crystallization, the solid is washed with cold MTBE to remove residual acetic acid (<100 ppm). Isolated yields exceed 92% with ≥99.5% purity (HPLC), and residual solvents are controlled below ICH Q3C limits through vacuum drying at 40°C [1] [6].
Table 3: Salt Purification Outcomes by Solvent System
Solvent System | Yield (%) | Purity (%) | Residual Solvent (ppm) | Crystal Morphology |
---|---|---|---|---|
Methanol/MTBE | 92–95 | 99.5–99.8 | MTBE: <500; MeOH: <3000 | Needles (free-flowing) |
Ethanol/Water | 85–88 | 98.7–99.1 | EtOH: 8000 | Agglomerates |
Acetonitrile | 78–82 | 97.5–98.3 | ACN: 4100 | Prisms (sticky) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: